molecular formula C15H22N2O3 B11605259 4-(4-ethoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

4-(4-ethoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Cat. No.: B11605259
M. Wt: 278.35 g/mol
InChI Key: GXALIGNWQIKDKL-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is a chemical compound belonging to the class of nitroxide radicals. These compounds are known for their stability and unique properties, making them valuable in various scientific and industrial applications. The presence of the ethoxyphenyl group and the imidazole ring in its structure contributes to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide typically involves the reaction of 4-ethoxybenzaldehyde with 2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazole-1-oxyl. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydroxylamines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroxide oxides.

    Reduction: Formation of hydroxylamines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(4-ethoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a stable radical in various organic synthesis reactions.

    Biology: Employed in studies involving electron paramagnetic resonance (EPR) spectroscopy to investigate biological systems.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide involves its ability to act as a radical scavenger. It interacts with free radicals, neutralizing them and preventing oxidative damage. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which it stabilizes through electron transfer mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4′-ethoxyphenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
  • 4′-benzyloxyphenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide

Uniqueness

4-(4-ethoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring stable radicals with specific reactivity profiles.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-3-hydroxy-2,2,4,4-tetramethyl-1-oxidoimidazol-1-ium

InChI

InChI=1S/C15H22N2O3/c1-6-20-12-9-7-11(8-10-12)13-14(2,3)17(19)15(4,5)16(13)18/h7-10,19H,6H2,1-5H3

InChI Key

GXALIGNWQIKDKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=[N+](C(N(C2(C)C)O)(C)C)[O-]

Origin of Product

United States

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